molecular formula C18H12N2O5S B5382693 N-(dibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide

N-(dibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide

Cat. No.: B5382693
M. Wt: 368.4 g/mol
InChI Key: YYKBYQSVEJUYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(dibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide is an organic compound that features a dibenzofuran moiety linked to a nitrobenzenesulfonamide group Dibenzofuran is a heterocyclic aromatic compound with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide typically involves multi-step reactions. One common method starts with the nitration of dibenzofuran to introduce a nitro group. This is followed by sulfonation to attach the sulfonamide group. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents such as halogens (chlorine, bromine) and Lewis acids (aluminum chloride) are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-(dibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential biological activities. The presence of the nitrobenzenesulfonamide group suggests possible applications as an antimicrobial or anticancer agent. Research is ongoing to explore its efficacy and mechanism of action in biological systems.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its stability and reactivity make it suitable for use in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group may also play a role in binding to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: A simpler compound with a similar core structure but lacking the nitrobenzenesulfonamide group.

    Benzofuran: A related compound with only one benzene ring fused to a furan ring.

    Dibenzothiophene: Similar to dibenzofuran but with a sulfur atom replacing the oxygen in the furan ring.

Uniqueness

N-(dibenzo[b,d]furan-3-yl)-3-nitrobenzenesulfonamide is unique due to the combination of the dibenzofuran core with the nitrobenzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-dibenzofuran-3-yl-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5S/c21-20(22)13-4-3-5-14(11-13)26(23,24)19-12-8-9-16-15-6-1-2-7-17(15)25-18(16)10-12/h1-11,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKBYQSVEJUYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.